molecular formula C19H29NO2 B13346569 (4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one

Cat. No.: B13346569
M. Wt: 303.4 g/mol
InChI Key: HWYMTKMDRWLTSQ-ZCGFOKECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one is a complex organic compound characterized by its intricate structure and stereochemistry. This compound belongs to the class of indenoquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one typically involves multiple steps, including cyclization, reduction, and functional group modifications. The specific synthetic routes and reaction conditions can vary depending on the desired stereochemistry and yield optimization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a formyl or carboxyl group, while reduction of a carbonyl group can regenerate the hydroxymethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its stereochemistry can influence its binding affinity and specificity.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s stereochemistry and functional groups are critical for its binding and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indenoquinolines and related structures with varying degrees of saturation and functionalization. Examples include:

Uniqueness

The uniqueness of (4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-(hydroxymethyl)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one

InChI

InChI=1S/C19H29NO2/c1-18-9-7-15-13(14(18)5-3-12(18)11-21)4-6-16-19(15,2)10-8-17(22)20-16/h8,10,12-16,21H,3-7,9,11H2,1-2H3,(H,20,22)/t12-,13+,14+,15+,16-,18-,19-/m1/s1

InChI Key

HWYMTKMDRWLTSQ-ZCGFOKECSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2CO)CC[C@@H]4[C@@]3(C=CC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2CO)CCC4C3(C=CC(=O)N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.